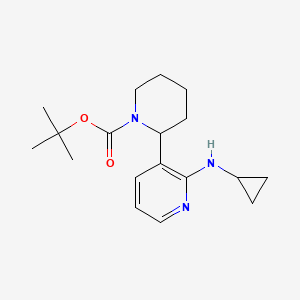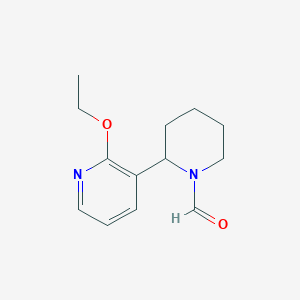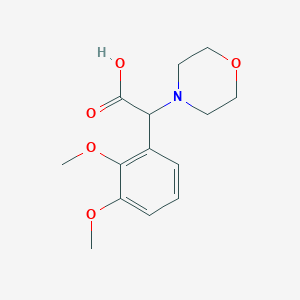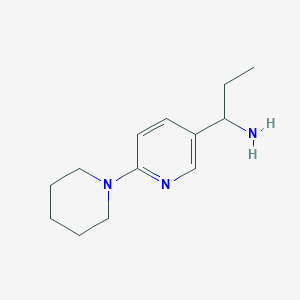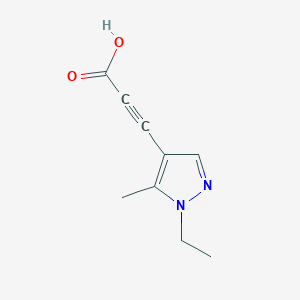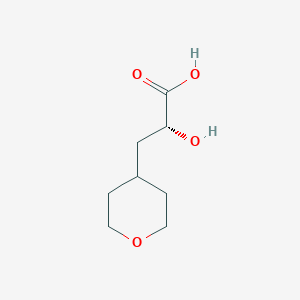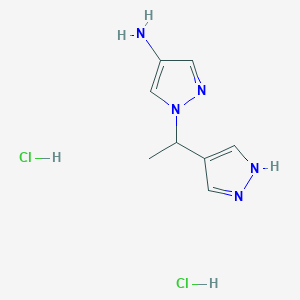
2-(4-Bromothiophen-2-yl)-2-morpholinoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-2-yl)-2-morpholinoacetic acid is an organic compound that features a brominated thiophene ring and a morpholinoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki cross-coupling reaction, where 4-bromothiophene-2-carbaldehyde is reacted with morpholine in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the yields are moderate to good.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-morpholinoacetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-morpholinoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-morpholinoacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2-(4-Bromothiophen-2-yl)-2-morpholinoacetic acid is unique due to the presence of both a brominated thiophene ring and a morpholinoacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H12BrNO3S |
|---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C10H12BrNO3S/c11-7-5-8(16-6-7)9(10(13)14)12-1-3-15-4-2-12/h5-6,9H,1-4H2,(H,13,14) |
InChI Key |
WPGRXFUJUCBGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC(=CS2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B11808465.png)
